5-(Trifluoromethyl)picolinaldehyde

Description

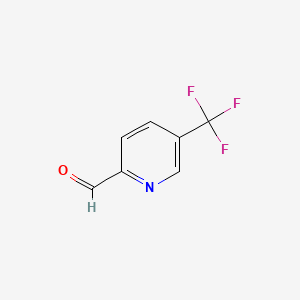

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDVGAESNBKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560115 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31224-82-5 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)picolinaldehyde: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has proven to be a powerful modulator of physicochemical and biological properties.[1] When appended to a pyridine ring, it creates the trifluoromethylpyridine (TFMP) moiety, a privileged structural motif found in numerous approved pharmaceuticals and agrochemicals.[2][3] The -CF3 group's strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding affinity make it an invaluable tool for optimizing drug candidates.[1][4]

This guide focuses on a key exemplar of this class: 5-(Trifluoromethyl)picolinaldehyde (CAS Number: 31224-82-5 ). This versatile bifunctional molecule, featuring a reactive aldehyde and the strategically important 5-(trifluoromethyl)pyridine core, serves as a critical starting material and intermediate for the synthesis of complex, high-value molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6] As senior application scientists, our goal is to provide not just a datasheet, but a comprehensive technical narrative that elucidates the synthesis, reactivity, and profound utility of this compound, grounded in established chemical principles and field-proven applications.

Section 1: Core Molecular Profile

Chemical Identity and Properties

This compound is a highly functionalized pyridine derivative. Its identity is unequivocally established by its CAS number, 31224-82-5. The molecule's structure combines the aromatic, electron-deficient pyridine ring with a strongly electron-withdrawing trifluoromethyl group at the 5-position and a reactive aldehyde at the 2-position. This unique electronic arrangement dictates its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 31224-82-5 | [7][8] |

| Molecular Formula | C₇H₄F₃NO | [7] |

| Molecular Weight | 175.11 g/mol | [7] |

| IUPAC Name | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Appearance | Colorless to yellow or brown liquid or solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity (Typical) | ≥95% | [7][8] |

Structural and Spectroscopic Data

The characterization of this compound relies on standard analytical techniques. While specific spectra are batch-dependent, the following provides an expected profile based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton (CHO) will appear significantly downfield (typically δ 9.5-10.5 ppm). The pyridine protons will be in the aromatic region (δ 7.5-9.0 ppm), with coupling patterns revealing their positions relative to the nitrogen and each other.

-

¹³C NMR: The carbon spectrum will show signals for the aldehyde carbonyl carbon (typically δ 190-200 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~δ 120-125 ppm), and the five distinct carbons of the pyridine ring.

-

¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A single, sharp signal is expected around δ -60 to -70 ppm (relative to a standard like CFCl₃), confirming the presence and electronic environment of the CF₃ group.[9][10][11] The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for reaction monitoring and purity assessment.[10][12]

Section 2: Synthesis and Manufacturing

The most common and industrially viable route to this compound is the selective oxidation of its corresponding primary alcohol, (5-(Trifluoromethyl)pyridin-2-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion.

Recommended Laboratory-Scale Synthesis Protocol

This protocol describes a robust method for the oxidation of (5-(Trifluoromethyl)pyridin-2-yl)methanol using Manganese Dioxide (MnO₂), a mild and selective oxidant for benzylic and allylic alcohols.

Materials:

-

(5-(Trifluoromethyl)pyridin-2-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

-

Dichloromethane (DCM), anhydrous (approx. 20 mL per gram of starting material)

-

Celite® or silica gel

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (5-(Trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) and anhydrous DCM. Stir until the starting material is fully dissolved.

-

Addition of Oxidant: Add activated MnO₂ (5-10 eq by weight) to the solution in one portion. The reaction is typically exothermic and the mixture will turn black.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-12 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Trustworthiness: The choice of MnO₂ is deliberate. It is a heterogeneous oxidant, which simplifies the work-up (filtration) and minimizes side reactions. Its mildness prevents over-oxidation to the corresponding carboxylic acid, a common issue with stronger oxidants like potassium permanganate or Jones reagent. This self-validating system ensures that the desired aldehyde is the major product, leading to high yields and purity.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Transformations in Drug Discovery

Reductive Amination: This is arguably the most powerful application of this building block. The aldehyde readily condenses with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This reaction is a cornerstone for building the side chains of many complex drug molecules, including kinase inhibitors.

Condensation Reactions for Heterocycle Synthesis: The aldehyde functionality is a key precursor for constructing larger heterocyclic systems. For example, it can undergo condensation with aminopyrazoles to form pyrazolopyrimidine scaffolds, which are prevalent cores in many kinase inhibitors.[5] This transformation allows for the direct installation of the trifluoromethylpyridine moiety onto a proven pharmacophore.

Wittig and Related Olefinations: The aldehyde can be converted into various alkenes, providing a route to vinyl-substituted pyridine derivatives which can be further functionalized, for instance, via Heck coupling or hydroboration-oxidation.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors represent a major class of modern targeted cancer therapies.[6] The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[5] The 5-(trifluoromethyl)pyridine moiety is frequently employed in kinase inhibitor design because it can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase, enhancing both potency and selectivity.[4]

This compound is a key building block for synthesizing inhibitors of kinases such as PI3K and mTOR.[13][14] For example, a common synthetic strategy involves a reductive amination reaction between the aldehyde and a complex amine core, or a condensation reaction to build a heterocyclic system that is later elaborated.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a reactive chemical intermediate and must be handled with appropriate care.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for innovation in pharmaceutical and agrochemical research. Its value is derived from the potent combination of the trifluoromethyl group, which imparts desirable physicochemical properties, and the versatile aldehyde functionality, which enables a vast array of synthetic transformations. For scientists engaged in the discovery of novel kinase inhibitors and other complex molecular targets, a thorough understanding of this building block's synthesis, reactivity, and handling is not just beneficial—it is essential for accelerating the development of next-generation therapies.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

-

Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

RSC Publishing (2019). Themed collection Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Retrieved from [Link]

-

Patel, H. V., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]

-

Royal Society of Chemistry (2013). Electronic Supplementary Information (ESI) for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

Fallis, I. A., et al. (2021). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC. Available at: [Link]

-

National Institutes of Health (NIH) (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

SAGECHEM LIMITED (n.d.). This compound CAS NO.31224-82-5. Retrieved from [Link]

-

Butsch, W., et al. (2024). The continuing significance of chiral agrochemicals. PMC. Available at: [Link]

-

Yang, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

-

Sangani, C. B., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. PubMed. Available at: [Link]

-

University of Arizona (2001). Fluorine NMR. Retrieved from [Link]

-

Li, H., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH. Available at: [Link]

-

PubChem (n.d.). 3-Fluoro-5-(trifluoromethyl)picolinaldehyde. Retrieved from [Link]

-

Bar-Shir, A. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

-

Bak, A. V., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Available at: [Link]

-

Laudadio, G., et al. (2018). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. aceschem.com [aceschem.com]

- 9. rsc.org [rsc.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)picolinaldehyde: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a proven method for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. When appended to a heterocyclic scaffold like pyridine, it creates a building block of immense value. 5-(Trifluoromethyl)picolinaldehyde, a molecule combining a reactive aldehyde with the trifluoromethyl-pyridine core, stands out as a critical precursor for the synthesis of complex therapeutic agents.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the pyridine ring, influencing pKa, metabolic stability, and binding interactions with biological targets. It can increase lipophilicity, facilitating passage through cellular membranes, and often enhances binding affinity by participating in favorable non-covalent interactions within a protein's active site. The aldehyde functionality serves as a versatile chemical handle, enabling the construction of diverse molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. This guide provides an in-depth look at the core properties of this compound and details a foundational experimental workflow for its application in drug development.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, characterized by the following key properties which are crucial for its handling, reaction setup, and purification.

| Property | Value | References |

| Molecular Weight | 175.11 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₄F₃NO | [1][2][3][4][5] |

| CAS Number | 31224-82-5 | [1][2][3][4][5] |

| Melting Point | 31-33 °C | [6] |

| Boiling Point | 197.46 °C (at 760 mmHg) | [6] |

| Density | 1.37 g/cm³ | [6] |

| Appearance | Colorless to yellow or brown solid/semi-solid | [2][5] |

| Storage Conditions | 2-8 °C under inert gas (Nitrogen or Argon) | [2][5][6] |

| Synonyms | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | [1][2] |

Core Application: Synthesis of N-Substituted Amines via Reductive Amination

One of the most powerful and widely used reactions in medicinal chemistry is reductive amination.[7] This process allows for the formation of a stable carbon-nitrogen bond, linking the aldehyde-containing fragment to a primary or secondary amine. This is a cornerstone reaction for scaffold elaboration and lead optimization. The trifluoromethylpyridine core of the aldehyde is frequently found in advanced drug candidates, including kinase inhibitors and androgen receptor modulators, where the amine linkage is a key part of the pharmacophore.[8][9][10]

Mechanistic Rationale

The reaction proceeds in two key stages within a single pot. First, the aldehyde reacts with a primary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, an iminium ion). This step is often facilitated by a mild acid catalyst. In the second stage, a selective reducing agent, chosen for its inability to reduce the starting aldehyde, reduces the C=N double bond of the imine to the desired amine.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reducing agent for this transformation.[11] It is mild enough to not reduce the aldehyde but is highly effective at reducing the protonated iminium ion intermediate. This selectivity is crucial for achieving a high yield of the desired product without generating the corresponding alcohol as a byproduct.

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: Gram-Scale Synthesis of a Secondary Amine

This protocol provides a detailed, self-validating methodology for the synthesis of a secondary amine using this compound.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary amine of choice (e.g., aniline, benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Step-by-Step Workflow

Caption: Step-by-step workflow for reductive amination.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

-

Causality: Anhydrous solvent is critical as water can hydrolyze the imine intermediate and react with the reducing agent. DCM is a good choice as it is relatively non-polar and effectively solubilizes a wide range of organic substrates.

-

-

Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

-

Causality: A slight excess of the amine helps drive the imine formation to completion. The pre-stirring period allows for the formation of the imine/iminium ion before the reducing agent is introduced.

-

-

Reduction: Cool the reaction mixture in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Causality: Portion-wise addition at a reduced temperature helps to control any potential exotherm.

-

-

In-Process Validation (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the starting aldehyde has been completely consumed. This can take anywhere from 2 to 16 hours depending on the reactivity of the amine.

-

Trustworthiness: TLC monitoring is a critical self-validating step. It prevents premature workup of an incomplete reaction or unnecessary extension of the reaction time, ensuring efficiency and reproducibility.

-

-

Workup and Extraction: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM.

-

Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction (acetic acid) and quenches any remaining reducing agent. The extraction ensures maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash helps to remove residual water from the organic layer. Drying with MgSO₄ removes all traces of water, which is necessary before solvent removal.

-

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Trustworthiness: Chromatographic purification is essential to remove non-polar impurities (like unreacted starting amine if it's non-polar) and polar impurities (like triphenylphosphine oxide if a Wittig reaction were performed), ensuring the final product meets the high purity standards required for drug development.[12]

-

-

Characterization: The pure fractions are combined and the solvent is evaporated to yield the final product. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a reactive aldehyde handle and the pharmacologically advantageous trifluoromethyl-pyridine core makes it a highly sought-after building block for constructing novel therapeutics. The robust and reliable nature of the reductive amination protocol detailed here exemplifies how this compound can be efficiently incorporated into synthetic routes, enabling the exploration of new chemical space and accelerating the discovery of next-generation medicines. Understanding the properties and applications of such key intermediates is fundamental for professionals dedicated to the science of drug development.

References

-

LookChem. This compound. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Watson, A. J. B., et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

-

Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Wittig Reagents (in situ). [Link]

-

Welch, G., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8560–8570. [Link]

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde. [Link]

-

The Wittig Reaction With Chemiluminescence! - University Handout. [Link]

- Google Patents.

-

Kelly, M. J. B., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 99-105. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133–142. [Link]

- Google Patents. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.

-

Al-Gharabli, S., et al. (2015). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 20(9), 16468–16485. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Kumar, A., et al. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 4(4), 6983–6993. [Link]

-

Faul, M. M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1528-1533. [Link]

-

Li, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 584–590. [Link]

-

Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 16(29), 5293–5301. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. anaxlab.com [anaxlab.com]

- 4. appretech.com [appretech.com]

- 5. This compound | 31224-82-5 [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]

Introduction: The Significance of 5-(Trifluoromethyl)picolinaldehyde in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)picolinaldehyde

This compound, identified by CAS Number 31224-82-5, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical development.[1][2][3] Its structure, featuring a pyridine ring functionalized with both an aldehyde and a trifluoromethyl (-CF3) group, offers a unique combination of chemical reactivity and desirable physicochemical properties. The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly sought-after feature in drug design.[4][5] The aldehyde group serves as a versatile chemical handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, moving beyond mere procedural lists to dissect the underlying chemical principles and rationale behind methodological choices. The protocols described are designed to be robust and self-validating, empowering researchers to confidently synthesize this valuable intermediate.

Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol [1] |

| Melting Point | 31-33 °C[6] |

| Boiling Point | 197.46 °C at 760 mmHg[6] |

| Appearance | Colorless to yellow or brown liquid or solid |

Core Synthesis Strategy 1: Selective Oxidation of (5-(Trifluoromethyl)pyridin-2-yl)methanol

The most direct and frequently employed route to this compound is the selective oxidation of the corresponding primary alcohol, (5-(trifluoromethyl)pyridin-2-yl)methanol.[6] This precursor is a commercially available and stable starting material, making this pathway highly accessible.[7][8]

The primary challenge in this transformation is to achieve high conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. We will examine two gold-standard methodologies: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Causality: The Dess-Martin oxidation is favored for its operational simplicity and mild, neutral reaction conditions, which are highly compatible with the electron-deficient pyridine ring. DMP is a hypervalent iodine reagent that acts as a selective oxidant, minimizing the risk of over-oxidation.[9][10] The reaction proceeds rapidly at room temperature, and the workup is straightforward, making it ideal for small to medium-scale laboratory preparations. Its primary drawbacks are the relatively high cost of the reagent and its potentially explosive nature under shock or heat, which requires caution, especially on larger scales.[11]

Experimental Protocol: DMP Oxidation

-

Setup: Under a nitrogen or argon atmosphere, charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (5-(Trifluoromethyl)pyridin-2-yl)methanol (1.0 equiv).

-

Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until all the solid has dissolved.

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 equiv) portion-wise over 5-10 minutes. An initial mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Method B: Swern Oxidation

Expertise & Causality: The Swern oxidation is another exceptionally mild and reliable method that operates at cryogenic temperatures (-78 °C).[12][13] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species.[12][14] Its key advantages are high selectivity, broad functional group tolerance, and the absence of heavy metals.[13][15] The main operational challenges are the strict requirement for low temperatures to avoid side reactions and the production of the volatile, malodorous byproduct dimethyl sulfide (DMS), which must be managed in a well-ventilated fume hood and quenched with bleach upon disposal.[12][14]

Experimental Protocol: Swern Oxidation

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Add oxalyl chloride (1.5 equiv) dropwise to the cold DCM, followed by the slow, dropwise addition of anhydrous DMSO (3.0 equiv). Stir the mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Add a solution of (5-(Trifluoromethyl)pyridin-2-yl)methanol (1.0 equiv) in a small amount of DCM dropwise to the activated mixture. Stir for 30-45 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 5.0 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Workflow and Data Summary

Comparative Data for Oxidation Methods:

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation |

|---|---|---|

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Key Reagents | DMP, DCM | Oxalyl Chloride, DMSO, Et₃N, DCM |

| Typical Yield | High (85-95%) | High (85-95%) |

| Advantages | Operationally simple, neutral pH, fast[16] | Excellent for sensitive substrates, metal-free[13] |

| Disadvantages | Reagent cost, potential explosive hazard[11] | Cryogenic setup, malodorous byproduct (DMS)[12] |

Core Synthesis Strategy 2: Formylation of an Organometallic Intermediate

An alternative and powerful strategy involves the construction of the aldehyde functionality from a halogenated precursor, typically 2-bromo-5-(trifluoromethyl)pyridine. This approach leverages organometallic chemistry, specifically the formation of a Grignard reagent followed by quenching with an electrophilic formylating agent.

Expertise & Causality: This method is fundamentally a C-C bond-forming reaction. The key is the umpolung (reversal of polarity) of the C-2 position of the pyridine ring. The normally electrophilic carbon attached to the bromine becomes a potent nucleophile upon conversion to a Grignard reagent (R-MgBr). This nucleophile can then attack an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.[17] The absolute requirement for anhydrous (water-free) conditions is paramount, as any protic source will instantly quench the highly basic Grignard reagent, halting the reaction.[18]

Experimental Protocol: Grignard Formation and Formylation

-

Setup: Assemble a three-necked, flame-dried round-bottom flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.2 equiv) in the flask.

-

Grignard Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine (as an initiator) and a fraction of the 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv) solution. Gentle heating may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.

-

Grignard Formation: Once initiated, add the remaining solution of 2-bromo-5-(trifluoromethyl)pyridine in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Formylation: Cool the resulting dark Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Workup: After stirring for 1-2 hours at room temperature, cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.

-

Extraction & Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.

Workflow and Practical Considerations

Comparative Analysis of Synthesis Routes

The choice between the oxidation and Grignard routes depends critically on the specific needs of the laboratory, including scale, budget, and available equipment.

| Feature | Oxidation Route | Grignard/Formylation Route |

| Starting Material | (5-(Trifluoromethyl)pyridin-2-yl)methanol | 2-Bromo-5-(trifluoromethyl)pyridine |

| Number of Steps | One synthetic step | One synthetic step (in situ) |

| Key Challenge | Achieving selectivity; preventing over-oxidation | Maintaining strictly anhydrous conditions |

| Scalability | DMP is costly/hazardous at scale; Swern requires large-scale cryogenics.[16][19] | Highly exothermic; requires excellent thermal control at scale. |

| Safety | DMP: potential explosive. Swern: toxic gas (CO), foul odor (DMS).[11][12] | Highly reactive, pyrophoric potential of reagents. |

| Ideal Use Case | Small to medium scale, high-value synthesis where precursor is readily available. | When the halo-precursor is more accessible or cost-effective; robust for C-C bond formation. |

Quality Control and Final Product Characterization

Regardless of the synthetic route chosen, the identity and purity of the final this compound product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and identify any impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (175.11 g/mol ).[3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: Should be consistent with the literature value of 31-33 °C.[6]

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical protocols. The oxidation of (5-(trifluoromethyl)pyridin-2-yl)methanol using mild reagents like Dess-Martin periodinane offers an operationally simple and high-yielding route for laboratory-scale synthesis. For projects where the corresponding 2-bromo precursor is more economical or available, the Grignard formylation pathway provides a powerful alternative, provided that stringent anhydrous conditions can be maintained. By understanding the causality behind reagent choice and procedural steps, researchers can confidently select and execute the optimal synthesis strategy to access this critical chemical intermediate for their drug discovery and development programs.

References

-

Title: this compound Source: LookChem URL: [Link]

-

Title: this compound CAS NO.31224-82-5 Source: SAGECHEM LIMITED URL: [Link]

-

Title: Structure-Based Virtual Screening, ADMET Properties Prediction and Molecular Dynamics Studies Reveal Potential Inhibitors of Mycoplasma pneumoniae HPrK/P Source: ResearchGate URL: [Link]

-

Title: Grignard Reaction Source: NIPER, S.A.S. Nagar, India URL: [Link]

-

Title: Dess–Martin periodinane Source: Wikipedia URL: [Link]

-

Title: Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL: [Link]

-

Title: Dess-Martin Periodinane (DMP) Source: Common Organic Chemistry URL: [Link]

-

Title: Swern oxidation Source: Wikipedia URL: [Link]

-

Title: Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation Source: Organic Syntheses URL: [Link]

-

Title: Swern Oxidation Source: Organic-Chemistry.org URL: [Link]

-

Title: Dess-Martin Oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: 5-Bromo-3-(trifluoromethyl)picolinaldehyde Source: PubChem URL: [Link]

-

Title: Swern Oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Structure-Based Virtual Screening, ADMET Properties Prediction and Molecular Dynamics Studies Reveal Potential Inhibitors of Mycoplasma pneumoniae HPrK/P Source: National Institutes of Health (NIH) URL: [Link]

- Title: Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation Source: Google Patents URL

-

Title: Dess-Martin-Periodinane oxidation Source: YouTube URL: [Link]

-

Title: The Swern Oxidation: Development of a High-Temperature Semicontinuous Process Source: ResearchGate URL: [Link]

- Title: An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof Source: Google Patents URL

-

Title: Alkylation of boron trifluoride with a 3,5-bis(trifluoromethyl)phenyl Grignard reagent Source: ChemSpider Synthetic Pages URL: [Link]

-

Title: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

-

Title: United States Patent (19) Source: Google APIs URL: [Link]

-

Title: (5-Trifluoromethyl-pyridin-2-yl)methanol Source: Ascribe URL: [Link]

-

Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

-

Title: (5-(Trifluoromethyl)pyridin-2-yl)methanol Source: PubChem URL: [Link]

- Title: Preparation method of 2-bromo-5-aldehyde pyridine Source: Google Patents URL

-

Title: Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst Source: ResearchGate URL: [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. This compound|lookchem [lookchem.com]

- 7. ascribe.sccs.swarthmore.edu [ascribe.sccs.swarthmore.edu]

- 8. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Swern Oxidation [organic-chemistry.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 17. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Trifluoromethyl)picolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)picolinaldehyde, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the picolinaldehyde scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics. This document delves into the core physical and chemical characteristics of this compound, provides detailed experimental protocols for its synthesis and purification, and explores its applications in the pharmaceutical landscape.

Core Molecular Attributes and Physical Properties

This compound, with the CAS Number 31224-82-5, is a pyridine derivative featuring a trifluoromethyl group at the 5-position and an aldehyde at the 2-position.[1] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the aldehyde functionality.[2]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [3] |

| Physical Form | Colorless to yellow to brown liquid or semi-solid or solid or lump | |

| Melting Point | 31-33 °C | [3] |

| Boiling Point | 197.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| Storage Conditions | Inert atmosphere, 2-8°C; Air sensitive | [3] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, (5-(trifluoromethyl)pyridin-2-yl)methanol. Several mild and selective oxidation methods are suitable for this transformation, with the Dess-Martin periodinane (DMP) oxidation being a preferred choice due to its operational simplicity and high functional group tolerance.[4]

Experimental Protocol: Dess-Martin Oxidation of (5-(Trifluoromethyl)pyridin-2-yl)methanol

This protocol is a representative procedure based on established literature methods for the Dess-Martin oxidation of primary alcohols to aldehydes.[4][5]

Materials:

-

(5-(Trifluoromethyl)pyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (5-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification Protocol: Bisulfite Adduct Formation and Regeneration

Due to the potential for over-oxidation or the presence of unreacted starting material, a bisulfite extraction is a highly effective method for purifying aldehydes from reaction mixtures.

Materials:

-

Crude this compound

-

Methanol

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Brine

Procedure:

-

Dissolve the crude aldehyde in methanol.

-

Add saturated aqueous sodium bisulfite solution and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.

-

Add deionized water and ethyl acetate to the mixture and transfer to a separatory funnel. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer.

-

Isolate the aqueous layer containing the bisulfite adduct.

-

To regenerate the aldehyde, add an equal volume of ethyl acetate to the aqueous layer and basify to pH > 10 with 1 M NaOH solution.

-

Shake the separatory funnel and separate the layers. The purified aldehyde will be in the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Caption: Summary of hazards and handling precautions for this compound.

References

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. C&EN. [Link]

-

This compound. LookChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46 (2), 196–206. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

A Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. We will dissect its formal IUPAC nomenclature, explore its significant physicochemical properties imparted by the trifluoromethyl group, and present a detailed, field-proven protocol for its synthesis. Furthermore, this guide will delve into the critical role of the trifluoromethyl-pyridine scaffold in modern drug design, supported by mechanistic insights and quantitative data. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental methodologies.

Chemical Identity and Nomenclature

The compound commonly known as 5-(trifluoromethyl)picolinaldehyde is a substituted pyridine derivative. While its common name is frequently used in commerce, adherence to systematic nomenclature is crucial for unambiguous scientific communication.

IUPAC Name and Structure

The correct and preferred IUPAC name for this compound is 5-(trifluoromethyl)pyridine-2-carbaldehyde .[1][2]

Chemical Structure:

Caption: Structure of 5-(trifluoromethyl)pyridine-2-carbaldehyde.

Rationale for IUPAC Nomenclature

The systematic name is derived following the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

-

Identify the Parent Heterocycle : The core structure is a six-membered aromatic ring containing one nitrogen atom, which is named pyridine .[5] IUPAC retains this traditional name as the preferred name.

-

Identify the Principal Functional Group : The molecule contains an aldehyde group (–CHO). According to IUPAC priority rules, aldehydes are senior to many other functional groups.[6][7] When an aldehyde group is attached to a ring system, the suffix -carbaldehyde is appended to the name of the parent ring.[6]

-

Numbering the Ring : Numbering of the pyridine ring begins at the heteroatom (Nitrogen) as position 1 and proceeds to give the principal functional group the lowest possible locant.[5] Therefore, the carbon bearing the carbaldehyde group is C2.

-

Name and Locate Substituents : A trifluoromethyl group (–CF₃) is present on the ring. Numbering from N=1 and C2=carbaldehyde, the trifluoromethyl group is located at position 5. This substituent is named as a prefix, 5-(trifluoromethyl) .

-

Assemble the Final Name : Combining these elements in the order of prefix, parent, and suffix gives the full IUPAC name: 5-(trifluoromethyl)pyridine-2-carbaldehyde .

Physicochemical Properties and Significance in Drug Design

The strategic incorporation of a trifluoromethyl (–CF₃) group onto the pyridine scaffold confers unique and highly desirable properties for drug development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 31224-82-5 | [1][2] |

| Molecular Formula | C₇H₄F₃NO | [2][8] |

| Molecular Weight | 175.11 g/mol | [2] |

| Appearance | Colorless to yellow or brown solid/semi-solid | |

| Melting Point | 31-33 °C | [9] |

| Storage | Inert atmosphere, 2-8 °C | [9] |

The Role of the Trifluoromethyl Group

The –CF₃ group is not merely a passive substituent; it is a powerful modulator of molecular properties, a concept central to modern medicinal chemistry.[10]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with a –CF₃ group at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

-

Lipophilicity : The –CF₃ group significantly increases the lipophilicity of a molecule. This enhancement can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5]

-

Receptor Binding Affinity : As a strong electron-withdrawing group, the –CF₃ group alters the electronic distribution of the pyridine ring. This can modulate the pKa of the ring nitrogen and enhance binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[1][2]

-

Conformational Control : The steric bulk of the –CF₃ group can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's active site.

The combination of these effects makes the trifluoromethylpyridine scaffold a "privileged" structure in drug discovery, appearing in numerous agrochemicals and pharmaceuticals.[2][11]

Synthesis and Experimental Protocols

5-(Trifluoromethyl)pyridine-2-carbaldehyde is typically synthesized from a more readily available precursor, such as 2-methyl-5-(trifluoromethyl)pyridine or the corresponding alcohol. The oxidation of the methyl or alcohol group to an aldehyde is a common and effective strategy. Below is a representative protocol for the oxidation of 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Protocol: Oxidation using Dess-Martin Periodinane

This protocol describes a mild and efficient oxidation method. The causality for choosing Dess-Martin Periodinane (DMP) lies in its high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, which is often a challenge with stronger oxidants.

Materials:

-

2-(hydroxymethyl)-5-(trifluoromethyl)pyridine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the oxidant.

-

Oxidant Addition : Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Adding the oxidant portion-wise prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 5-(trifluoromethyl)pyridine-2-carbaldehyde.

Applications in Research and Development

The 5-(trifluoromethyl)pyridine scaffold is a cornerstone in the development of new therapeutic agents and advanced agrochemicals.[11] The aldehyde functional group of the title compound serves as a versatile synthetic handle for further molecular elaboration.

-

Pharmaceuticals : Derivatives have been investigated for a wide range of biological activities. For example, related trifluoromethyl-substituted heterocycles are explored as anti-inflammatory agents (e.g., COX-2 inhibitors), anticancer agents, and antibacterials.[1][12][13] The aldehyde can be readily converted into imines, amines, alcohols, or used in olefination reactions to build more complex drug candidates.

-

Agrochemicals : The trifluoromethylpyridine moiety is a key component in numerous successful pesticides and herbicides.[2] Compounds like Fluazifop-butyl demonstrate the efficacy of this scaffold in inhibiting critical enzymes in weeds.[2] The title compound can act as an intermediate for creating new active ingredients.[11]

Safety and Handling

Proper handling of 5-(trifluoromethyl)pyridine-2-carbaldehyde is essential in a laboratory setting.

-

Hazard Identification : This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[9][14]

Conclusion

5-(Trifluoromethyl)pyridine-2-carbaldehyde is more than a simple chemical reagent; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its proper IUPAC name, 5-(trifluoromethyl)pyridine-2-carbaldehyde, reflects its precise chemical structure. The trifluoromethyl group it contains is instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. A firm understanding of its nomenclature, properties, and synthetic methodologies, as detailed in this guide, empowers researchers to effectively utilize this versatile compound in the rational design of next-generation pharmaceuticals and agrochemicals.

References

-

Wikipedia. Pyridine. Available at: [Link]

-

PubChem. 5-(Trifluoromethyl)pyridine-2-carbaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. 5-Trifluoromethyl-pyridine-2-carbaldehyde. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Nomenclature of Aldehydes & Ketones. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 160–172. Available at: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry, 26(15), 4448–4457. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iupac.org [iupac.org]

- 4. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. 5-(Trifluoromethyl)pyridine-2-carboxaldehyde, 95% 1 g | Request for Quote [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 31224-82-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)picolinaldehyde for Researchers and Drug Development Professionals

Introduction: The Significance of 5-(Trifluoromethyl)picolinaldehyde in Modern Chemistry

This compound, a substituted pyridine derivative, has emerged as a critical building block in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into the pyridine ring imparts unique electronic properties, enhances metabolic stability, and increases the lipophilicity of molecules, making it a highly sought-after synthon in the design of novel therapeutic agents and functional materials.[1] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde and the pyridine ring, opening avenues for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, safe handling, and key applications to empower researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The selection of a suitable supplier is a critical first step in any research or development project, as the purity and consistency of the starting material can significantly impact experimental outcomes. Below is a comparative overview of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | This compound | 31224-82-5 | 95% | 250 mg - 100 g[2] |

| SynQuest Laboratories | 5-(Trifluoromethyl)pyridine-2-carbaldehyde | 31224-82-5 | 96% | 250 mg - 1 g[3] |

| Matrix Scientific | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 31224-82-5 | 95% | 500 mg - 5 g[3] |

| Oakwood | 5-(Trifluoromethyl)-pyridine-2-carboxaldehyde | 31224-82-5 | Not Specified | 250 mg - 1 g[3] |

| J&W Pharmlab | 5-Trifluoromethyl-pyridine-2-carbaldehyde | 31224-82-5 | 97% | 1 g[3] |

| SAGECHEM LIMITED | This compound | 31224-82-5 | 99% | Bulk inquiries[4] |

| Appretech Scientific Limited | This compound | 31224-82-5 | 98% min | Inquire[5] |

| Chemrio | This compound | 31224-82-5 | Not Specified | Inquire |

| BLD Pharm | This compound | 31224-82-5 | Not Specified | Inquire |

| Aceschem | This compound | 31224-82-5 | NLT 95% | Inquire |

| Thermo Scientific Chemicals | 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 31224-82-5 | 95% | 250 mg - 1 g |

Note: This table is not exhaustive and pricing is subject to change. Researchers should always request a certificate of analysis (CoA) for each batch.

Synthesis, Potential Impurities, and Quality Control

A sound understanding of the synthetic routes to this compound is crucial for anticipating potential impurities that may affect downstream applications. A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 2-hydroxymethyl-5-trifluoromethylpyridine.

Caption: Common synthesis route and potential impurities.

Potential Impurities:

-

Unreacted Starting Material: Incomplete oxidation can lead to the presence of 2-hydroxymethyl-5-trifluoromethylpyridine in the final product.

-

Over-oxidation Product: Harsh oxidation conditions can result in the formation of 5-(Trifluoromethyl)picolinic acid.

-

Residual Solvents: Solvents used in the reaction and purification steps may be present in trace amounts.

-

By-products from Alternative Syntheses: Industrial-scale synthesis may employ different routes, such as the halogen-exchange of a trichloromethyl group followed by functional group manipulation, which could introduce different sets of impurities.[1]

A robust quality control (QC) workflow is essential to ensure the identity and purity of this compound.

Caption: A comprehensive quality control workflow.

Experimental Protocols for Quality Control

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the structure and assessing the purity of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Interpretation:

-

Aldehyde Proton: A singlet is expected in the region of δ 9.9-10.2 ppm.[6][7]

-

Aromatic Protons: Three distinct signals corresponding to the pyridine ring protons should be observed in the aromatic region (δ 7.5-9.0 ppm).

-

Impurity Identification: Look for signals corresponding to potential impurities, such as the benzylic protons of the starting alcohol (around δ 4.8 ppm) or residual solvents.

-

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range that encompasses the expected chemical shift of the -CF₃ group (e.g., -60 to -70 ppm).

-

-

Data Interpretation:

-

A single sharp signal for the -CF₃ group is expected. The presence of multiple signals could indicate the presence of fluorine-containing impurities.

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for quantifying the purity of this compound and detecting non-volatile impurities.

RP-HPLC Method Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 10-20%).

-

Increase the percentage of Solvent B over 15-20 minutes to elute more lipophilic impurities.

-

Include a column wash and re-equilibration step.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Protocol:

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

Sample Introduction: Infuse the sample solution directly or analyze the eluent from the HPLC.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 176.03.

Safe Handling and Storage

This compound is a chemical that requires careful handling to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Applications in Research and Drug Development

The unique properties of the 5-(trifluoromethyl)pyridine scaffold make it a valuable component in the design of bioactive molecules.[1]

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the development of modern pesticides and herbicides due to their enhanced efficacy and metabolic stability.[1]

-

Pharmaceuticals: The 5-(trifluoromethyl)pyridine moiety is present in a number of drug candidates and approved pharmaceuticals. Its inclusion can improve a drug's pharmacokinetic profile and binding affinity to its target.

-

Organic Synthesis: As a versatile building block, this compound can undergo a wide range of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, to generate a diverse library of compounds for screening in drug discovery programs.

-

Materials Science: The electronic properties of the trifluoromethylated pyridine ring make it an interesting component for the synthesis of novel organic electronic materials.

Conclusion

This compound is a key intermediate for researchers and professionals in the chemical and pharmaceutical industries. A thorough understanding of its commercial sources, potential impurities, and appropriate quality control measures is paramount for the success of research and development projects. By implementing the detailed protocols and safety guidelines provided in this guide, scientists can confidently and safely utilize this versatile building block to advance their scientific discoveries.

References

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Aldehydes. [Link]

-

Modgraph Consultants Ltd. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples - Example 8. [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 162-175. [Link]

-

LookChem. This compound. [Link]

-

SAGECHEM LIMITED. This compound CAS NO.31224-82-5. [Link]

-

Appretech Scientific Limited. This compound. [Link]

Sources